molecular formula C9H11N3O B3376952 1-(Azidomethyl)-4-ethoxybenzene CAS No. 1249505-24-5

1-(Azidomethyl)-4-ethoxybenzene

Cat. No. B3376952
CAS RN: 1249505-24-5
M. Wt: 177.20
InChI Key: SZVDXYDRNCJVOL-UHFFFAOYSA-N
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Description

“1-(Azidomethyl)-4-ethoxybenzene” is an organic compound that contains an azide group (-N3) and an ethoxy group (-OCH2CH3) attached to a benzene ring. The azide group is a functional group known for its high reactivity, particularly in click chemistry reactions . The ethoxy group is an ether functional group, which is generally stable and unreactive.


Molecular Structure Analysis

The molecular structure of “1-(Azidomethyl)-4-ethoxybenzene” would consist of a benzene ring, with an azide group and an ethoxy group attached. The exact arrangement of these groups on the benzene ring would depend on the specific isomer of the compound .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. One of the most common is the Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azidomethyl)-4-ethoxybenzene” would depend on its specific structure. Azides are generally highly reactive and can be explosive under certain conditions . Ethers, on the other hand, are generally stable and unreactive .

Safety and Hazards

Azides are known to be potentially explosive and should be handled with care . They can react violently with many common substances, including heavy metals and acids. Therefore, safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on “1-(Azidomethyl)-4-ethoxybenzene” would likely depend on its potential applications. Given the reactivity of the azide group, it could be useful in the synthesis of a variety of other compounds. Additionally, if the compound shows biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

1-(azidomethyl)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-9-5-3-8(4-6-9)7-11-12-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVDXYDRNCJVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304160
Record name 1-(Azidomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-ethoxybenzene

CAS RN

1249505-24-5
Record name 1-(Azidomethyl)-4-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249505-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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